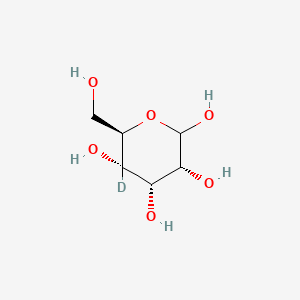
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 2,3-epoxypropyl ether in the presence of a base to form 4-(2,3-epoxypropoxy)benzoic acid. This intermediate is then reacted with isopropoxyethanol under acidic conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying drug interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This reactivity makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate can be compared with similar compounds such as:
2-Isopropoxyethyl 4-[[(2RS)-2-Hydroxy-3-(isopropylamino)propyl]oxy]benzoate:
4-(2,3-Epoxypropoxy)benzoic acid: This intermediate in the synthesis of this compound shares the epoxy group but lacks the isopropoxyethyl moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and make it suitable for a wide range of research applications.
Eigenschaften
CAS-Nummer |
1346603-05-1 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 |
IUPAC-Name |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
InChI-Schlüssel |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-[1-13C]Glucose](/img/structure/B583745.png)



![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)



![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)


